Bis-sulfone-PEG8-NHS Ester
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Overview
Description
Bis-sulfone-PEG8-NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide. This compound is particularly useful in the field of bioconjugation, where it is employed to conjugate thiols derived from the cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG8-NHS Ester is synthesized through a series of chemical reactions that involve the introduction of sulfone and NHS ester groups to a PEG backbone. The synthetic route typically involves the following steps:
PEGylation: The PEG backbone is functionalized with sulfone groups.
Activation: The sulfone-functionalized PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG8-NHS Ester undergoes bis-alkylation reactions, where it conjugates both thiols derived from the two cysteine residues of a reduced native disulfide bond . This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Common Reagents and Conditions
Major Products
The major product formed from these reactions is a covalently rebridged disulfide bond, which maintains the structural integrity of the protein .
Scientific Research Applications
Bis-sulfone-PEG8-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of proteins, particularly antibodies
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of Bis-sulfone-PEG8-NHS Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond . The NHS ester group reacts with primary amines to form stable amide bonds, while the sulfone groups facilitate the conjugation of thiols . This results in the covalent rebridging of the disulfide bond, maintaining the structural integrity of the protein .
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone NHS Ester: Similar in structure and function, but without the PEG spacer.
Bis-PEG8-NHS Ester: A homobifunctional PEG linker featuring two NHS esters, which react with nucleophiles such as primary amines and alcohols.
Uniqueness
Bis-sulfone-PEG8-NHS Ester is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media and enhances its applicability in biological systems . This makes it particularly useful for bioconjugation and the development of antibody-drug conjugates .
Properties
Molecular Formula |
C48H64N2O18S2 |
---|---|
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |
InChI Key |
UIIKZYXFKSQZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
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